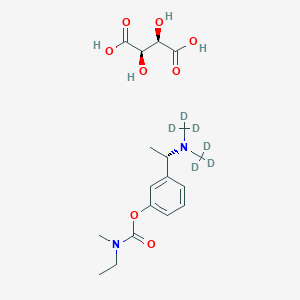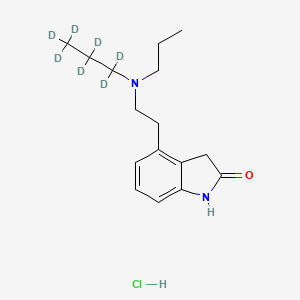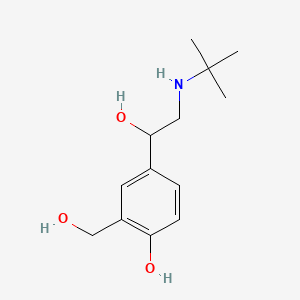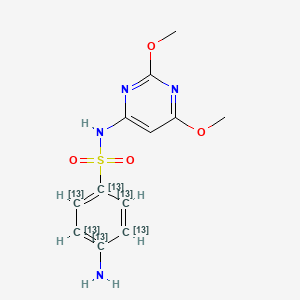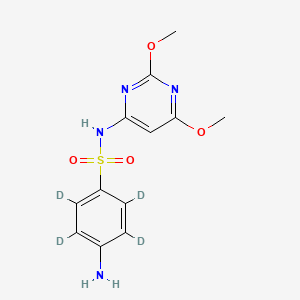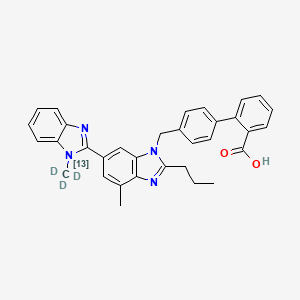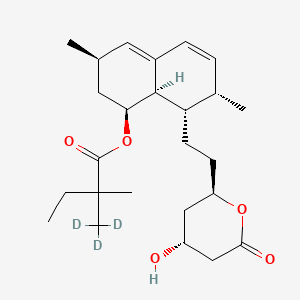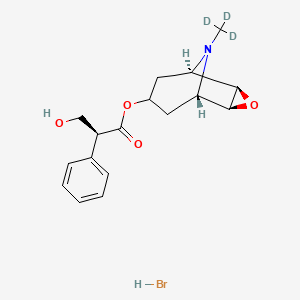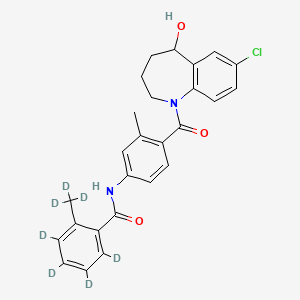
7-Hydroxy Coumarin-d5 Sulfate Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy Coumarin-d5 Sulfate Potassium Salt is the labelled analogue of 7-Hydroxy Coumarin Sulfate Potassium Salt, a metabolite of 7-hydroxycoumarin (7-HC).
Aplicaciones Científicas De Investigación
Therapeutic Role in Cancer Treatment
Coumarins, including 7-hydroxycoumarin derivatives, have demonstrated potential in cancer therapy. These compounds are known for their anti-tumor activity, which is believed to be a result of their metabolites. For instance, 7-hydroxycoumarin has been shown to inhibit the release of Cyclin D1, a protein overexpressed in many types of cancer. This effect suggests a possible use in cancer therapy, highlighting the significance of coumarins in the treatment of various cancers, including breast and lung carcinoma (Lacy & O’Kennedy, 2004).
Pharmacological Properties
Isofraxidin, a hydroxy coumarin, showcases several biological and pharmacological activities, indicating the importance of coumarin derivatives in addressing complex diseases such as cancer, neurodegenerative diseases, and heart diseases. Its multiple methods for isolation/purification/synthesis and low levels of side effects underline the potential of coumarin derivatives as multi-target agents (Majnooni et al., 2020).
Synthesis and Biological Effects
Coumarin-based compounds have been the focus of significant research due to their wide range of pharmacological characteristics, including their potential as antitumor agents. The synthesis and study of unsymmetrically substituted 5,7-dihydroxycoumarins have been explored to facilitate the development of new drug candidates, underscoring the versatility and therapeutic potential of coumarin derivatives (Fatykhov et al., 2020).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory effects of coumarins, including scopoletin (a 7-hydroxy-6-methoxy coumarin derivative), have been well-documented. Scopoletin, for instance, exhibits antihepatotoxic, antibacterial, antifungal, antitubercular, and antioxidant activities. These findings suggest that scopoletin and similar coumarin derivatives can significantly contribute to the treatment and prevention of various diseases, showcasing their broad pharmacological applications (Review of Scopoletin, 2020).
Propiedades
Número CAS |
1261392-49-7 |
|---|---|
Nombre del producto |
7-Hydroxy Coumarin-d5 Sulfate Potassium Salt |
Fórmula molecular |
C9KD5O6S |
Peso molecular |
285.33 |
Apariencia |
Off-White Solid |
melting_point |
>239°C (dec.) |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
1135316-80-1 (unlabelled) |
Sinónimos |
7-Sulfooxy-2H-1-benzopyran-2-one-d5 Potassium Salt; Umbelliferone-d5 Sulfate Potassium Salt |
Etiqueta |
Coumarin Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



